molecular formula C11H12N2O B1586894 1-Benzyl-5-hydroxymethyl-1h-imidazole CAS No. 80304-50-3

1-Benzyl-5-hydroxymethyl-1h-imidazole

Cat. No. B1586894
CAS RN: 80304-50-3
M. Wt: 188.23 g/mol
InChI Key: GQZILHANXWXTIW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Benzyl-5-hydroxymethyl-1h-imidazole is a chemical compound with the molecular formula C11H12N2O . It has a molecular weight of 188.23 g/mol . The compound is solid in form .


Synthesis Analysis

The synthesis of imidazoles, including 1-Benzyl-5-hydroxymethyl-1h-imidazole, has been a subject of research . Various methods have been reported, such as the Van Leusen Imidazole Synthesis and the Van Leusen Three-Component Reaction . Other methods involve the use of 1,2-diketones and urotropine in the presence of ammonium acetate .


Molecular Structure Analysis

The molecular structure of 1-Benzyl-5-hydroxymethyl-1h-imidazole can be represented by the SMILES string OCc1cncn1Cc2ccccc2 . The InChI representation is 1S/C11H12N2O/c14-8-11-6-12-9-13 (11)7-10-4-2-1-3-5-10/h1-6,9,14H,7-8H2 .


Physical And Chemical Properties Analysis

1-Benzyl-5-hydroxymethyl-1h-imidazole has a density of 1.1±0.1 g/cm3 . Its melting point is 133-134°C , and its boiling point is 402.2±25.0 °C at 760 mmHg . The flash point is 197.0±23.2 °C . The refractive index is 1.592 .

Scientific Research Applications

1. Medicine and Pharmacology Imidazole derivatives have a wide range of biological and pharmacological activities . They are used in the synthesis of biologically active molecules , such as anticancer, anti-aging, anticoagulant, anti-inflammatory, antimicrobial, anti-tubercular, antidiabetic, antimalarial, antiviral drugs, and enzyme inhibitors .

2. Agriculture Imidazole derivatives also act as selective plant growth regulators, fungicides, herbicides, and therapeutic agents .

3. Green Chemistry and Organometallic Catalysis Imidazoles have extended applications as ionic liquids and N-heterocyclic carbenes (NHCs) in green chemistry and organometallic catalysis .

4. Synthetic Chemistry Imidazole derivatives are popular due to the demand for environmentally friendly methods in chemical organic synthesis . There are several approaches for the synthesis of substituted imidazoles by condensation , ring cyclization , oxidation conversion , solid face analysis , flash vacuum pyrolysis , microreactor and ionic liquid promoted technique .

Safety And Hazards

The compound is classified as harmful if swallowed . The hazard class code is 36/37/38-22 . Safety instructions include P264, P270, P301+P312, P330, and P501 .

properties

IUPAC Name

(3-benzylimidazol-4-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O/c14-8-11-6-12-9-13(11)7-10-4-2-1-3-5-10/h1-6,9,14H,7-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQZILHANXWXTIW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C=NC=C2CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60378297
Record name 1-Benzyl-5-hydroxymethyl-1h-imidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60378297
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Benzyl-5-hydroxymethyl-1h-imidazole

CAS RN

80304-50-3
Record name 1-Benzyl-5-hydroxymethyl-1h-imidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60378297
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-Benzyl-5-hydroxymethyl-1H-imidazole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

1-Benzyl-2-mercapto-5-hydroxymethylimidazole(2.2 g, 9.99 mmol) and tungstic acid(H2WO4, 25 mg, 1 mol %) were mixed in 11 ml of methanol. The mixture was warmed to 40° C. in a water bath and 30% hydrogen peroxide(3.75 g, 3.2 molar eq.) was added dropwise thereto for 5 minutes while stirring. The reaction mixture was warmed to 65° C. and refluxed, and stirred at the same temperature for 2.5 hours. Upon exhaustion of the starting material, the mixture was cooled in an ice bath and thereto was added 1 N sodium hydroxide solution(18 ml) to adjust pH of the mixture to 10. The resulting solid was further stirred for 15 minutes, filtered, washed twice with 15 ml of distilled water and 15 ml of isopropyl ether, respectively, and dried to give 1.3 g(Yield 69%, HPLC purity 96.7%) of the title compound as a white powder.
Quantity
2.2 g
Type
reactant
Reaction Step One
Quantity
11 mL
Type
solvent
Reaction Step One
Quantity
25 mg
Type
catalyst
Reaction Step One
Quantity
3.75 g
Type
reactant
Reaction Step Two
Quantity
18 mL
Type
reactant
Reaction Step Three
Yield
69%

Synthesis routes and methods II

Procedure details

1-Benzyl-2-mercapto-5-hydroxymethyl-imidazole (7.5 g) is added in small portions to a mixture of water (18 ml) and concentrated nitric acid (7.5 g) at 35° C. The mixture is stirred for 3 hours and the pH of the reaction mixture adjusted to 9-10 with sodium hydroxide. 1-Benzyl-5-hydroxymethyl-imidazole is obtained, 3.8 g (60%), m.p. 131°-135° C.
Quantity
7.5 g
Type
reactant
Reaction Step One
Quantity
7.5 g
Type
reactant
Reaction Step One
Name
Quantity
18 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods III

Procedure details

To a suspension of 2.16 g (0.01 mol) of 1-benzyl-5-carbmethoxyimidazole in 5 ml of water are succesively added 0.8 g (0.02 mol) of sodium hydroxide and 4 ml of ~37% aqueous formaldehyde. The resultant mixture is heated to reflux for 2 hours. After completion of the reaction, the solvent is stripped off, and the residual solid is extracted with ethyl acetate. The ethyl acetate extract is concentrated to give 1-benzyl-5-hydroxymethylimidazole as a solid, m.p. 138°-140° C.
Quantity
2.16 g
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
0.8 g
Type
reactant
Reaction Step Two
Quantity
4 mL
Type
reactant
Reaction Step Three
[Compound]
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-Benzyl-5-hydroxymethyl-1h-imidazole
Reactant of Route 2
1-Benzyl-5-hydroxymethyl-1h-imidazole
Reactant of Route 3
1-Benzyl-5-hydroxymethyl-1h-imidazole
Reactant of Route 4
Reactant of Route 4
1-Benzyl-5-hydroxymethyl-1h-imidazole
Reactant of Route 5
Reactant of Route 5
1-Benzyl-5-hydroxymethyl-1h-imidazole
Reactant of Route 6
1-Benzyl-5-hydroxymethyl-1h-imidazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.